
Application of Basivarsen linker in preclinical
models of myotonic dystrophy.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Basivarsen linker

Cat. No.: B15607094 Get Quote

Application of Basivarsen Linker in Preclinical
Models of Myotonic Dystrophy
For Researchers, Scientists, and Drug Development Professionals

Introduction
Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused

by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia

Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA

lead to a toxic gain-of-function mechanism, sequestering essential RNA-binding proteins, most

notably Muscleblind-like 1 (MBNL1). This sequestration results in aberrant alternative splicing

of numerous downstream transcripts, leading to the multisystemic symptoms of DM1, including

myotonia, muscle weakness, and cardiac abnormalities.

Basivarsen (formerly DYNE-101) is an investigational antisense oligonucleotide (ASO) therapy

developed by Dyne Therapeutics. It is designed to address the root cause of DM1 by targeting

and degrading the toxic DMPK RNA. A key innovation in Basivarsen is its delivery system, the

FORCE™ platform, which utilizes a proprietary linker technology to achieve enhanced and

targeted delivery to muscle tissue. This platform conjugates a fragment antigen-binding (Fab)

portion of an antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed

on muscle cells, to the ASO payload via a cleavable valine-citrulline linker.[1][2] This application

note details the preclinical application of Basivarsen and its linker technology in validated
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mouse models of myotonic dystrophy, providing protocols for key experiments and

summarizing the significant findings.

Mechanism of Action: The FORCE™ Platform
The Basivarsen linker technology is an integral part of the FORCE™ platform, which is

designed to overcome the challenge of delivering oligonucleotides to muscle tissue. The

mechanism involves:

Targeted Binding: The Fab portion of the conjugate binds to the TfR1 on the surface of

muscle cells.

Receptor-Mediated Endocytosis: Upon binding, the entire Basivarsen conjugate is

internalized into the cell via endocytosis.

Endosomal Escape and Linker Cleavage: Inside the cell, the valine-citrulline linker is cleaved

by lysosomal proteases, such as Cathepsin B, releasing the ASO payload into the

cytoplasm.[3]

Nuclear Translocation and Target Engagement: The released ASO translocates to the

nucleus, where it binds to the toxic CUG repeat-containing DMPK RNA.

RNA Degradation: The ASO directs RNase H-mediated degradation of the target DMPK

RNA, thus reducing the toxic RNA foci and liberating sequestered MBNL1.[4]

Splicing Correction: With MBNL1 levels restored, normal alternative splicing of downstream

transcripts is rescued, addressing the underlying molecular pathology of DM1.
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Caption: Mechanism of action of Basivarsen via the FORCE™ platform.

Preclinical Models of Myotonic Dystrophy
Two key mouse models have been instrumental in the preclinical evaluation of Basivarsen:

HSA-LR Mouse Model: This model expresses a human skeletal actin (HSA) transgene with a

long (LR) stretch of approximately 220 CTG repeats. These mice exhibit key features of

DM1, including myotonia and splicing defects in skeletal muscle, making them suitable for

assessing the functional and molecular efficacy of therapeutic candidates.

hTfR1/DMSXL Mouse Model: This is a more refined model developed by Dyne Therapeutics

that expresses the human TfR1, enabling the direct evaluation of human-specific TfR1-

targeted therapies.[5] Additionally, it carries a human DMPK transgene with over 1,000 CTG

repeats, representing a severe DM1 phenotype.[2][5][6] This model is crucial for assessing

target engagement, DMPK RNA knockdown, and splicing correction in both skeletal and

cardiac muscle.

Preclinical Efficacy Data
Basivarsen has demonstrated significant efficacy in preclinical models, leading to robust

molecular and functional improvements.
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In Vitro Studies in Patient-Derived Myoblasts
In studies using myoblasts derived from DM1 patients, Basivarsen treatment resulted in a

reduction of DMPK RNA and a decrease in the number and size of nuclear foci, which are

hallmarks of the disease. This was accompanied by a correction of splicing defects.[5]

In Vivo Studies in Mouse Models
Table 1: Summary of Basivarsen Efficacy in the hTfR1/DMSXL Mouse Model[6][7]

Tissue Endpoint Result (vs. Vehicle)

Heart
Toxic Human DMPK RNA

Knockdown
49% reduction

DMPK Foci Reduction 49% reduction in foci area

Splicing Correction Significant correction

Diaphragm
Toxic Human DMPK RNA

Knockdown
40% reduction

Splicing Correction Significant correction

Tibialis Anterior
Toxic Human DMPK RNA

Knockdown
49% reduction

Splicing Correction Significant correction

Gastrocnemius
Toxic Human DMPK RNA

Knockdown
44% reduction

Splicing Correction Significant correction

Table 2: Summary of Basivarsen Efficacy in the HSA-LR Mouse Model[5]

Endpoint Result (vs. Unconjugated ASO)

Splicing Correction Durable and greater correction

Myotonia Significant improvement
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Experimental Protocols
The following are detailed protocols for key experiments conducted in the preclinical evaluation

of Basivarsen.

Experimental Workflow
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Caption: General experimental workflow for preclinical evaluation.

Protocol 1: In Vivo Efficacy Study in hTfR1/DMSXL Mice
Animal Model: hTfR1/DMSXL mice expressing human TfR1 and a human DMPK transgene

with >1,000 CTG repeats.

Dosing Regimen:

Administer Basivarsen (DYNE-101) or vehicle control intravenously (IV).

A typical dosing schedule is 10 mg/kg (ASO equivalent) on day 0 and day 7.[7]

Endpoint Analysis (Day 28):
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Euthanize mice and harvest tissues of interest (e.g., heart, gastrocnemius, tibialis anterior,

diaphragm).

For RNA analysis, immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

For histology and FISH, embed tissues in a suitable medium (e.g., OCT) and freeze.

RNA Analysis:

Extract total RNA from frozen tissues using a standard method (e.g., TRIzol reagent).

Perform reverse transcription to generate cDNA.

Quantify human DMPK RNA levels using quantitative real-time PCR (RT-qPCR) with

primers specific for the human transgene. Normalize to a stable housekeeping gene.

Assess splicing correction of known mis-spliced transcripts in DM1 (e.g., Clcn1, Atp2a1)

using RT-PCR followed by gel electrophoresis or a more quantitative method like a

composite alternative splicing index (CASI).[8]

Fluorescence In Situ Hybridization (FISH) for Nuclear Foci:

Prepare cryosections of muscle tissue.

Fix and permeabilize the sections.

Hybridize with a fluorescently labeled probe complementary to the CUG repeats (e.g., a

(CAG)n probe).[9][10]

Counterstain nuclei with DAPI.

Image using a fluorescence microscope and quantify the number and area of nuclear foci

per nucleus using image analysis software.

Protocol 2: Myotonia Assessment in HSA-LR Mice
Animal Model: HSA-LR mice.

Dosing: Administer Basivarsen or control as per the study design.
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Myotonia Measurement (Electromyography - EMG):

Anesthetize the mouse.

Insert a concentric needle electrode into a hindlimb muscle (e.g., gastrocnemius).

Record spontaneous and evoked electrical activity.

Myotonic discharges are characterized by repetitive action potentials of waxing and

waning amplitude and frequency.

Quantify myotonia by measuring the duration and amplitude of the discharges.

Functional Myotonia Assessment (Righting Reflex):

Place the mouse on its back.

Measure the time it takes for the mouse to right itself to a prone position.[11]

Delayed righting reflex can be an indicator of muscle stiffness and myotonia.

Protocol 3: In Vitro Evaluation in DM1 Patient-Derived
Myoblasts

Cell Culture:

Culture DM1 patient-derived myoblasts in appropriate growth medium.

Differentiate myoblasts into myotubes by switching to a differentiation medium.

Treatment:

Treat the differentiated myotubes with varying concentrations of Basivarsen or a control

ASO.

Incubate for a specified period (e.g., 48-72 hours).

Analysis:
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RNA Extraction and RT-qPCR: Extract RNA and perform RT-qPCR to quantify DMPK

mRNA levels and assess splicing correction as described in Protocol 1.

FISH for Nuclear Foci: Fix the cells on coverslips and perform FISH as described in

Protocol 1 to quantify nuclear foci.[9][12]

Western Blot for MBNL1: Extract total protein, perform SDS-PAGE, and transfer to a

membrane. Probe with antibodies against MBNL1 to assess changes in its expression or

localization (nuclear vs. cytoplasmic fractions).

Conclusion
The preclinical data for Basivarsen in myotonic dystrophy models provide a strong rationale for

its clinical development. The innovative linker technology, as part of the FORCE™ platform,

demonstrates efficient, targeted delivery of an ASO payload to muscle tissue, leading to the

degradation of toxic DMPK RNA. This results in a significant reduction of nuclear foci,

correction of splicing defects, and improvement in functional endpoints such as myotonia in

validated animal models. The detailed protocols provided herein serve as a guide for

researchers aiming to evaluate novel therapeutic strategies for myotonic dystrophy and other

neuromuscular disorders. The promising preclinical profile of Basivarsen underscores the

potential of targeted oligonucleotide delivery to address the genetic basis of debilitating

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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